4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Description
4-Methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a piperidin-1-yl group at position 6. The piperidine ring is further functionalized with a [(3-methylpyridin-2-yl)oxy]methyl substituent at its 4-position.
Properties
IUPAC Name |
4-methoxy-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-4-3-7-18-17(13)23-11-14-5-8-21(9-6-14)15-10-16(22-2)20-12-19-15/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFXHSWNYIXFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while nucleophilic substitution can produce a variety of substituted piperidinyl derivatives.
Scientific Research Applications
4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with enzymes or receptors, modulating their activity. The piperidinyl group may enhance the compound’s binding affinity and specificity, while the methoxy group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on their pyrimidine core substitutions and piperidine modifications. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Pyrimidine-Piperidine Derivatives
Structural and Functional Insights
Substituent Effects on Bioactivity: The methoxy group at position 4 in the target compound may improve solubility compared to methyl or phenyl substituents in analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ). However, phenyl groups (as in 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine ) enhance lipophilicity, which could influence membrane permeability.
Piperidine Modifications: Piperidine rings with phenoxy substitutions (e.g., 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione ) demonstrate anti-mycobacterial activity, suggesting that bulkier aromatic groups may enhance target specificity. In contrast, 3-(piperidin-1-yl)propan-1-ol linkers in 2-aminopyrimidines prioritize flexibility and solubility, highlighting the trade-off between rigidity and pharmacokinetic optimization.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution on pyrimidine and subsequent functionalization of the piperidine ring, as seen in analogous procedures for 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine .
Biological Activity
4-Methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core, which is known for its diverse biological properties, and is substituted with a methoxy group and a piperidinyl moiety linked to a methylpyridine unit. The unique structural characteristics of this compound suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrimidine core can modulate enzyme activity, while the piperidinyl group may enhance binding affinity and specificity. Additionally, the methoxy group can influence pharmacokinetic properties, affecting absorption and distribution within biological systems.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to this compound exhibit inhibitory effects on various enzyme activities. For instance, some derivatives have been shown to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer progression.
Case Studies
A notable case study involved the evaluation of related pyrimidine compounds in cancer cell lines. These studies indicated that certain derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways involving AMP-activated protein kinase (AMPK). This suggests that this compound may have therapeutic potential in oncology .
Pharmacological Applications
The compound has been investigated for its potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Preliminary research indicates that it may influence neurotransmitter systems, thus offering possibilities for developing treatments for conditions such as depression and anxiety .
Data Table: Biological Activity Summary
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds between the pyrimidine core and substituents.
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including:
- Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
- Reduction: The pyrimidine ring can be reduced under specific conditions.
- Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
These reactions are critical for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
